pyrido[2,3-b]pyrazine-3-carbaldehyde
Description
The Pyrido[2,3-b]pyrazine (B189457) Core: Significance in Heterocyclic Chemistry Research
The pyrido[2,3-b]pyrazine core is a bicyclic heteroaromatic system formed by the fusion of a pyridine (B92270) and a pyrazine (B50134) ring. This unique arrangement of nitrogen atoms imparts distinct electronic properties and a specific three-dimensional geometry, making it a privileged scaffold in several areas of chemical research. The presence of multiple nitrogen atoms allows for a range of intermolecular interactions, including hydrogen bonding and metal coordination, which are crucial for biological activity and the construction of advanced materials.
In medicinal chemistry, the pyrido[2,3-b]pyrazine nucleus is a key component in a variety of biologically active compounds. Research has demonstrated that derivatives of this core structure exhibit a wide spectrum of pharmacological activities. For instance, they have been investigated as selective inhibitors of PI3K isozymes and for the treatment of myocardial infarction. nih.gov Furthermore, certain pyrido[2,3-b]pyrazine derivatives have been explored as antagonists for the TRPV1 (transient receptor potential cation channel, subfamily V, member 1) receptor, which is a target for novel pain therapeutics. nih.gov The structural rigidity and the potential for diverse substitutions on the ring system allow for the fine-tuning of their biological profiles.
Beyond pharmaceuticals, the pyrido[2,3-b]pyrazine framework has garnered attention in the field of materials science. The electron-deficient nature of the pyrazine ring, combined with the electronic characteristics of the fused pyridine ring, makes these compounds suitable for applications in optoelectronics. Researchers have designed and synthesized pyrido[2,3-b]pyrazine-based molecules that exhibit fluorescence across the visible spectrum, from blue to red, highlighting their potential in the development of organic light-emitting diodes (OLEDs). rsc.org The inherent properties of the core can be modulated by the introduction of various functional groups, influencing their photophysical and electrochemical characteristics. nih.govrsc.org
The Carbaldehyde Moiety: A Key Functional Group for Synthetic and Derivatization Studies
The carbaldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis. Its presence on the pyrido[2,3-b]pyrazine core at the 3-position introduces a reactive site that is pivotal for a wide array of chemical transformations and derivatization studies. The aldehyde functionality is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a diverse range of nucleophiles.
This reactivity allows for the construction of more complex molecular architectures from the relatively simple pyrido[2,3-b]pyrazine-3-carbaldehyde precursor. Common reactions involving the carbaldehyde group include, but are not limited to:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, namely pyrido[2,3-b]pyrazine-3-carboxylic acid. This transformation is significant as carboxylic acids are themselves valuable intermediates for the synthesis of esters, amides, and other acid derivatives.
Reduction: Reduction of the carbaldehyde yields the corresponding primary alcohol, 3-(hydroxymethyl)pyrido[2,3-b]pyrazine. This alcohol can then be used in etherification or esterification reactions.
Condensation Reactions: The carbonyl group can undergo condensation with a variety of compounds containing active methylene (B1212753) groups or primary amines. This leads to the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. Examples include the Knoevenagel condensation, Wittig reaction, and the formation of Schiff bases (imines). These reactions are instrumental in extending the conjugation of the aromatic system and in linking the pyrido[2,3-b]pyrazine core to other molecular fragments.
A notable example of the utility of this carbaldehyde is its use as a precursor in the synthesis of other functionalized derivatives. For instance, methyl pyrido[2,3-b]pyrazine-3-carboxylate has been synthesized from this compound, demonstrating a practical application of the aldehyde's reactivity. nih.gov
Evolution of Academic Research on Pyrido[2,3-b]pyrazine Derivatives
Academic research on pyrido[2,3-b]pyrazine and its derivatives has evolved significantly over the decades, transitioning from fundamental synthesis and characterization to more specialized applications in medicine and materials science.
Early research in this area primarily focused on the development of synthetic methodologies to construct the core heterocyclic system. These methods often involved the condensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound.
In more recent years, the focus has shifted towards the development of more efficient and versatile synthetic strategies, such as multicomponent reactions. These reactions allow for the rapid assembly of complex pyrido[2,3-b]pyrazine derivatives from simple starting materials in a single step, which is highly desirable for the creation of chemical libraries for drug discovery and materials screening. nih.gov
A significant trend in the evolution of this research area is the increasing interest in the functionalization of the pyrido[2,3-b]pyrazine scaffold at various positions to modulate its properties. This has led to the synthesis of a wide range of derivatives with diverse substituents, including those with potential applications in treating erlotinib-resistant cancers and developing novel anti-herpetic agents. nih.gov The investigation into their photophysical properties for use in OLEDs is also a prominent and more recent research direction. rsc.org
While the body of literature on pyrido[2,3-b]pyrazines is substantial, research specifically targeting the 3-carbaldehyde derivative appears to be more limited, often being mentioned as an intermediate rather than the primary focus of a study.
Research Gaps and Future Perspectives for this compound
Despite the established significance of the pyrido[2,3-b]pyrazine core and the synthetic versatility of the carbaldehyde group, a comprehensive investigation into this compound itself reveals several research gaps and opportunities for future exploration.
Synthesis: While the existence of this compound is confirmed through its use as a synthetic precursor, detailed and optimized synthetic protocols for its preparation are not widely reported in the mainstream literature. A common method for the introduction of a carbaldehyde group onto an aromatic heterocycle is the Vilsmeier-Haack reaction. nih.govyoutube.com The application of this reaction to the unsubstituted pyrido[2,3-b]pyrazine core to selectively obtain the 3-formyl isomer would be a valuable contribution to the field. Another potential route could be the selective oxidation of 3-methyl-pyrido[2,3-b]pyrazine. A systematic study of these and other potential synthetic routes would be highly beneficial.
Derivatization and Application: The full potential of this compound as a building block for novel compounds remains largely untapped. There is a clear opportunity for extensive derivatization studies. For example, its use in the synthesis of novel Schiff bases, chalcones, and other heterocyclic systems could lead to the discovery of new compounds with interesting biological activities or material properties.
Medicinal Chemistry: Given the diverse biological activities of other pyrido[2,3-b]pyrazine derivatives, a focused medicinal chemistry program starting from the 3-carbaldehyde could be highly fruitful. The synthesis and screening of a library of derivatives could identify new lead compounds for various therapeutic targets.
Materials Science: The carbaldehyde group can be used to anchor the pyrido[2,3-b]pyrazine core to other chromophores or polymer backbones. This could lead to the development of new functional materials with tailored optical or electronic properties for applications in sensors, solar cells, or other electronic devices.
Properties
CAS No. |
874279-17-1 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrido 2,3 B Pyrazine 3 Carbaldehyde and Its Precursors/derivatives
Direct Synthetic Routes to Pyrido[2,3-b]pyrazine-3-carbaldehyde
Direct methods for constructing the pyrido[2,3-b]pyrazine (B189457) ring with the aldehyde functionality already in place often rely on multicomponent or classical condensation reactions.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing synthesis time and waste. orgchemres.orgresearchgate.net Several MCRs have been developed for the synthesis of the pyrido[2,3-b]pyrazine core. nih.govrsc.org
One notable example involves the three-component reaction of an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.govrsc.org This reaction proceeds via a cascade of condensation and cyclization steps to afford substituted pyrido[2,3-b]pyrazine derivatives in good to excellent yields. rsc.org While this specific methodology does not directly yield the 3-carbaldehyde, it demonstrates the power of MCRs in rapidly assembling the core heterocyclic structure, which can be a precursor to the target compound. nih.gov The efficiency of this reaction is highlighted by the high yields achieved under relatively mild conditions. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Yield (%) | Ref |
| Indane-1,3-dione | Aromatic Aldehyde | 2-Aminopyrazine | p-TSA (20 mol%) | Ethanol | 8-9 | 82-89 | nih.gov, rsc.org |
This table summarizes a general multicomponent reaction for the synthesis of pyrido[2,3-b]pyrazine derivatives.
Condensation Reaction Strategies
The most established and versatile method for synthesizing the pyrido[2,3-b]pyrazine ring system is the condensation reaction between pyridine-2,3-diamines and 1,2-dicarbonyl compounds. bohrium.comthieme-connect.de This approach is widely applicable and can be performed under various conditions, often catalyzed by acids. thieme-connect.de
The reaction involves the sequential formation of two C–N bonds to build the pyrazine (B50134) ring onto the pyridine (B92270) core. thieme-connect.de When an unsymmetrical dicarbonyl compound is used, the formation of two different regioisomers is possible. eurekaselect.com The regioselectivity of this condensation can be influenced by factors such as reaction temperature and the use of acidic or basic catalysts, with studies showing that lower temperatures in acidic media can favor the formation of a single isomer. eurekaselect.com For instance, the reaction of 5-bromopyridine-2,3-diamine with benzil (B1666583) in ethanol with a catalytic amount of hydrochloric acid yields the corresponding 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. thieme-connect.de
| Diamine Component | Dicarbonyl Component | Conditions | Product | Yield (%) | Ref |
| Pyridine-2,3-diamine | Benzil | HCl (cat.), EtOH, reflux | 2,3-Diphenylpyrido[2,3-b]pyrazine (B3032196) | 73 | thieme-connect.de |
| Pyridine-2,3-diamine | Alloxan monohydrate | Acetic acid, rt | Pyrido[2,3-b]pyrazino[2,3-e]pyrimidine-dione | 94 | thieme-connect.de |
| 5,6-Dichloropyridine-2,3-diamine | Diethyl oxalate | Reflux | 6,7-Dichloropyrido[2,3-b]pyrazine-2,3-dione | 71 | thieme-connect.de |
This table provides examples of condensation reactions to form the pyrido[2,3-b]pyrazine scaffold.
Functionalization Strategies for Pyrido[2,3-b]pyrazine Scaffolds Leading to Carbaldehyde Derivatives
An alternative to direct synthesis is the functionalization of a pre-formed pyrido[2,3-b]pyrazine ring. This often involves initial halogenation followed by cross-coupling or subsequent oxidation/reduction steps to install the aldehyde group.
Deprotonative Metalation and Subsequent Halogenation
Deprotonative metalation, or deprotometalation, is a powerful technique for the regioselective functionalization of heterocyclic compounds. This method involves using a strong base to abstract a specific proton, creating a reactive organometallic intermediate that can be trapped by an electrophile, such as a halogen source. researchgate.net
For the pyrido[2,3-b]pyrazine system, this strategy has been successfully employed to introduce a halogen atom at a specific position. For example, treating 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with a mixed lithium-zinc base followed by the addition of iodine results in the formation of the corresponding 8-iodo derivative. researchgate.net This halogenated pyrido[2,3-b]pyrazine is a key intermediate, primed for further modification through cross-coupling reactions. researchgate.net
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Pyrido[2,3-b]pyrazine Systems
Halogenated pyrido[2,3-b]pyrazines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds. researchgate.net
The Suzuki-Miyaura coupling reaction is used to form C-C bonds by reacting the halogenated heterocycle with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method has been used for the post-condensation modification of bromo-substituted pyrido[2,3-b]pyrazines to produce various aryl-substituted derivatives with high efficiency. researchgate.net
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the halo-derivative with a primary or secondary amine. wikipedia.orgyoutube.com This reaction has become a cornerstone in medicinal chemistry for synthesizing aryl amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has expanded the scope of this reaction to a wide range of amines and aryl halides, including heterocyclic systems. wikipedia.orgebi.ac.uk These coupling reactions provide a modular approach to diversify the pyrido[2,3-b]pyrazine scaffold, which can then be subjected to further transformations to yield the desired carbaldehyde. researchgate.netnih.gov
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Ref |
| Suzuki-Miyaura | Bromo-pyrido[2,3-b]pyrazine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Aryl-pyrido[2,3-b]pyrazine | researchgate.net |
| Buchwald-Hartwig | Chloro-pyrido[2,3-d]pyrimidine | Anilines | Pd(OAc)₂ / XPhos | Cs₂CO₃ | N-Aryl-pyrido[2,3-d]pyrimidine | nih.gov |
| Buchwald-Hartwig | Bromo-pyrido[2,3-d]pyrimidine | Substituted anilines | Pd₂(dba)₃ / BINAP | NaOtBu | N-Aryl-pyrido[2,3-d]pyrimidine | ebi.ac.uk |
This table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on related pyridopyrazine and pyridopyrimidine systems.
Selective Oxidation and Reduction Pathways to the Carbaldehyde Functionality
Once a suitable precursor is synthesized, the final step is the introduction of the carbaldehyde group. This can be achieved through either selective oxidation of a methyl or alcohol group or by the controlled reduction of a carboxylic acid derivative.
Selective Oxidation: A common strategy for forming an aldehyde is the oxidation of a primary alcohol or a methyl group. For example, a 3-hydroxymethyl-pyrido[2,3-b]pyrazine derivative could be oxidized to the corresponding 3-carbaldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC). researchgate.net This approach is widely used in the synthesis of other heterocyclic aldehydes, like pyrazole-4-carbaldehydes. researchgate.net
Selective Reduction: Alternatively, the carbaldehyde can be obtained by the partial reduction of a more oxidized functional group at the 3-position, such as a carboxylic acid, ester, or nitrile. Reagents like diisobutylaluminium hydride (DIBAL-H) are well-suited for the low-temperature reduction of esters or nitriles to aldehydes. researchgate.net For instance, a pyrido[2,3-b]pyrazine-3-carbonitrile or a methyl pyrido[2,3-b]pyrazine-3-carboxylate could serve as an excellent precursor for reduction to this compound. This method avoids the over-reduction to the alcohol that can occur with stronger reducing agents.
Optimization of Reaction Conditions for this compound Synthesis
The efficient synthesis of the pyrido[2,3-b]pyrazine core and its derivatives, including the 3-carbaldehyde, is highly dependent on the careful optimization of reaction parameters. While specific optimization data for this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of closely related derivatives.
Catalyst Systems and Solvent Effects
The choice of catalyst and solvent plays a pivotal role in directing the outcome and efficiency of the synthesis of pyrido[2,3-b]pyrazine systems. Research into the multicomponent synthesis of various pyrido[2,3-b]pyrazine derivatives has shed light on the impact of these factors.
One prominent method for constructing the pyrido[2,3-b]pyrazine skeleton involves the condensation reaction of 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. A notable example is the reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine. jocpr.com In this context, the use of a catalytic amount of p-toluenesulfonic acid (p-TSA) has been shown to be effective. jocpr.com
The solvent medium is another critical parameter that can significantly influence reaction rates and yields. A study on the synthesis of pyrido[2,3-b]pyrazine derivatives investigated the efficacy of several solvents with varying polarities. The optimization was carried out for a model reaction to synthesize a specific derivative, and the results provide a useful framework for understanding solvent effects. jocpr.com
Table 1: Effect of Different Solvents on the Yield of a Pyrido[2,3-b]pyrazine Derivative jocpr.com
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | H₂O | 45 |
| 2 | Ethanol | 89 |
| 3 | DCM | 60 |
| 4 | THF | 75 |
| 5 | CH₃CN | 82 |
This data is for a model reaction in the synthesis of a pyrido[2,3-b]pyrazine derivative and not specifically for this compound.
As indicated in the table, ethanol proved to be the optimal solvent for this particular multicomponent reaction, affording the highest yield. jocpr.com This suggests that protic solvents may be well-suited for facilitating the condensation and cyclization steps involved in the formation of the pyrido[2,3-b]pyrazine ring.
While direct formylation of the pre-formed pyrido[2,3-b]pyrazine ring at the 3-position presents a potential route to the target carbaldehyde, specific catalysts for this transformation are not well-documented in the available literature. However, the Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic and heteroaromatic compounds, could be a plausible approach, typically employing a reagent generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). caltech.edumdpi.comwikipedia.org
Another potential synthetic strategy involves the oxidation of a 3-methyl-pyrido[2,3-b]pyrazine precursor. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a classic method for the oxidation of a methyl group attached to an electron-withdrawing system to an aldehyde. researchgate.netnih.gov The optimization of this reaction would involve careful control of stoichiometry and reaction time to avoid over-oxidation to the corresponding carboxylic acid.
Temperature and Pressure Control in Reaction Optimization
Temperature is a critical parameter in the synthesis of pyrido[2,3-b]pyrazines, influencing both reaction kinetics and selectivity. In the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, reactions are often carried out under reflux conditions, indicating that elevated temperatures are necessary to drive the reaction to completion. jocpr.com For instance, the synthesis of certain derivatives is conducted at reflux in ethanol for approximately 8 hours. jocpr.com
Specific temperature and pressure conditions for the direct synthesis or derivatization to obtain this compound are not explicitly detailed in the reviewed literature. However, for related heterocyclic syntheses, such as for pyrido[2,3-d]pyrimidines, microwave irradiation has been employed to accelerate reactions, with temperatures reaching up to 120°C. This suggests that for thermally stable systems like the pyrido[2,3-b]pyrazine core, controlled heating can significantly reduce reaction times.
Pressure is less commonly reported as a key optimization parameter for the synthesis of this class of compounds under standard laboratory conditions, with most reactions being conducted at atmospheric pressure.
Chemical Reactivity and Derivatization Pathways of Pyrido 2,3 B Pyrazine 3 Carbaldehyde
Transformations of the Carbaldehyde Functional Group
The aldehyde moiety is a highly reactive functional group that serves as a key handle for derivatization. It readily participates in oxidation, nucleophilic addition, condensation, and reduction reactions, enabling the synthesis of a variety of functionalized pyrido[2,3-b]pyrazine (B189457) analogues.
Oxidation Reactions of Pyrido[2,3-b]pyrazine-3-carbaldehyde
The aldehyde group can be oxidized to the corresponding carboxylic acid, a valuable intermediate for further modifications such as amide bond formation. While direct experimental data for the oxidation of this compound is not extensively documented in the reviewed literature, this transformation is a standard procedure in organic synthesis. The oxidation of the related quinoxaline (B1680401) heterocycle to 2,3-pyrazinedicarboxylic acid with potassium permanganate (B83412) is a well-established reaction, suggesting a similar pathway is feasible for the pyrido[2,3-b]pyrazine core. orgsyn.org The resulting pyrido[2,3-b]pyrazine-3-carboxylic acid would be a key building block for creating libraries of amide derivatives.
Common oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups.
Table 1: Proposed Oxidation Reactions
| Oxidizing Agent | Expected Product | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Pyrido[2,3-b]pyrazine-3-carboxylic acid | A strong oxidant, capable of oxidizing aldehydes to carboxylic acids. Reaction conditions would need optimization to avoid degradation of the heterocyclic ring. orgsyn.org |
| Jones Reagent (CrO₃/H₂SO₄) | Pyrido[2,3-b]pyrazine-3-carboxylic acid | A powerful oxidizing agent suitable for converting aldehydes to carboxylic acids. |
Nucleophilic Addition and Condensation Reactions of this compound
The electrophilic carbon of the carbaldehyde group is highly susceptible to attack by nucleophiles, leading to a variety of addition and condensation products. nih.govnih.gov These reactions are fundamental for extending the carbon skeleton and introducing new functional groups.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with substrates like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield α,β-unsaturated products, which are valuable Michael acceptors and intermediates for further cyclization reactions. nih.govnih.govchemicalpapers.com
Schiff Base and Hydrazone Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. nih.govresearchgate.net These reactions are typically carried out by heating the reactants in a suitable solvent. The formation of hydrazones from 8-hydrazinopyrido[2,3-b]pyrazine derivatives has been reported, highlighting the reactivity of the carbonyl group in this heterocyclic system. mdpi.com
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined double bond position. libretexts.org The reaction with a phosphorus ylide, such as one prepared from triphenylphosphine (B44618) and an alkyl halide, replaces the C=O bond with a C=C bond, offering a route to vinyl-substituted pyrido[2,3-b]pyrazines. nih.govmasterorganicchemistry.comarkat-usa.org
Table 2: Nucleophilic Addition and Condensation Reactions
| Reaction Type | Nucleophile/Reagent | Product Type |
|---|---|---|
| Knoevenagel Condensation | Malononitrile, Diethyl malonate | α,β-Unsaturated nitrile/ester |
| Schiff Base Formation | Primary Amines (e.g., Aniline) | Imine (Schiff Base) |
| Hydrazone Formation | Hydrazine (B178648), Phenylhydrazine | Hydrazone |
Reductive Transformations of this compound
The reduction of the aldehyde functional group provides a straightforward route to the corresponding primary alcohol, (pyrido[2,3-b]pyrazin-3-yl)methanol. This transformation is typically achieved with high efficiency using common hydride-donating reagents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. sciforum.netmasterorganicchemistry.compressbooks.pub The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). For less reactive substrates or when a more potent reagent is needed, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. harvard.eduyoutube.com The synthesis of alcohol derivatives on related pyridopyrimidine cores has been documented, supporting the feasibility of this transformation. nih.gov
Table 3: Reductive Transformations
| Reducing Agent | Product | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | (Pyrido[2,3-b]pyrazin-3-yl)methanol | Mild and selective for aldehydes/ketones. masterorganicchemistry.compressbooks.pub |
| Lithium Aluminum Hydride (LiAlH₄) | (Pyrido[2,3-b]pyrazin-3-yl)methanol | Powerful, less selective reducing agent. harvard.edu |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrido[2,3-b]pyrazine Ring System
The aromatic core of pyrido[2,3-b]pyrazine is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for functionalization of the ring system itself. The regioselectivity of these reactions is influenced by the electronic nature of the fused rings and the presence of the deactivating carbaldehyde group.
Halogenation of the Pyrido[2,3-b]pyrazine Core
Halogenation provides a key entry point for further functionalization, particularly through cross-coupling reactions. Electrophilic halogenation is expected to occur on the more electron-rich pyridine (B92270) ring. Research has shown that a substituted 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be selectively halogenated at the C8 position. mdpi.com This was achieved through a deprotometalation-trapping sequence using a lithium-zinc base followed by an electrophilic halogen source like iodine or hexachloroethane. mdpi.com This indicates that the pyridine portion of the ring system can be targeted for electrophilic substitution, likely requiring activation due to the inherent electron-deficient nature of the pyrazine (B50134) ring.
Table 4: Halogenation of the Pyrido[2,3-b]pyrazine Ring
| Reagents | Position of Halogenation | Product | Reference |
|---|---|---|---|
| 1. LiTMP/ZnCl₂ 2. I₂ | C8 | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | mdpi.com |
Carbon-Nitrogen Bond Formations (e.g., with Azoles and Amines)
The introduction of carbon-nitrogen bonds is a critical transformation for building molecules with biological activity. This is typically achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions on a halogenated pyrido[2,3-b]pyrazine precursor. wikipedia.orglibretexts.orgmasterorganicchemistry.com
On the Pyrazine Ring: The pyrazine ring, being electron-deficient, is primed for nucleophilic attack, especially when a good leaving group like a halogen is present at the C3 position (adjacent to the aldehyde). A study demonstrated the successful Buchwald-Hartwig coupling of a 3-chloro-pyrido[2,3-b]pyrazine with various amines using a palladium catalyst system (Pd₂(dba)₃/Xantphos), affording N-arylated products in good yields. ikm.org.my
On the Pyridine Ring: The pyridine ring can also undergo C-N bond formation. It has been shown that 8-iodo-pyrido[2,3-b]pyrazine derivatives can react with various nucleophiles. mdpi.com Direct substitution with alkylamines and benzylamine, as well as copper-catalyzed reactions with azoles, have been successfully performed on the C8 position, demonstrating the viability of SNAr on the pyridine part of the scaffold. mdpi.com
Table 5: C-N Bond Formation Reactions
| Position | Reaction Type | Reagents/Catalyst | Nucleophile | Product Type | Reference |
|---|---|---|---|---|---|
| C3 | Buchwald-Hartwig Coupling | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Amines | 3-Amino-pyrido[2,3-b]pyrazine derivative | ikm.org.my |
| C8 | Nucleophilic Aromatic Substitution (SNAr) | Heat | Alkylamines, Benzylamine | 8-Amino-pyrido[2,3-b]pyrazine derivative | mdpi.com |
Carbon-Carbon Bond Formations via Cross-Coupling Methods
The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, and cross-coupling reactions are among the most powerful tools for this purpose. While specific studies on the cross-coupling reactions of this compound are not extensively documented, the reactivity of the parent pyrido[2,3-b]pyrazine scaffold provides valuable insights into its potential for such transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are prominent methods for C-C bond formation. Research has demonstrated the successful application of the Suzuki-Miyaura coupling to halogenated pyrido[2,3-b]pyrazine derivatives. For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been effectively coupled with a variety of arylboronic acids in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable base. These reactions typically proceed in good to excellent yields, highlighting the viability of the pyrido[2,3-b]pyrazine core as a substrate in cross-coupling chemistry.
The presence of the aldehyde group at the 3-position of the pyrido[2,3-b]pyrazine ring introduces both electronic and steric factors that can influence the outcome of cross-coupling reactions. Computational studies on the electronic properties of related nitrogen-containing heterocycles suggest that the positions on the pyrazine ring are susceptible to nucleophilic attack, which can be a key step in some cross-coupling mechanisms. The aldehyde group, being electron-withdrawing, can further modulate the electron density of the ring system, potentially affecting the ease of oxidative addition at a nearby C-X bond (where X is a halide or triflate).
While direct examples involving this compound are scarce, the reactivity of other heterocyclic aldehydes in cross-coupling reactions can offer parallels. For example, the successful coupling of various pyridine and quinoxaline carboxaldehydes in different catalytic systems underscores the general feasibility of employing such compounds in C-C bond-forming reactions. The specific conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to achieve successful coupling with this compound or its halogenated precursors.
| Entry | Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Phenylboronic acid | Pd(OAc)2, Xantphos | Cs2CO3 | Dioxane | 97 |
| 2 | 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Thienylboronic acid | Pd(OAc)2, Xantphos | Cs2CO3 | Dioxane | 85 |
| 3 | 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Aminophenylboronic acid | Pd(OAc)2, Xantphos | Cs2CO3 | Dioxane | 42 |
Mechanistic Investigations of Reactions Involving this compound
Detailed mechanistic investigations specifically targeting reactions of this compound are not widely available in the current scientific literature. However, the general mechanisms of the reactions it is expected to undergo, such as nucleophilic additions to the aldehyde and cross-coupling reactions of the heterocyclic core, are well-established.
For instance, in a hypothetical Suzuki-Miyaura coupling of a halogenated this compound, the catalytic cycle would be initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyrido[2,3-b]pyrazine ring. This would be followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step of the cycle is the reductive elimination of the desired biaryl product, regenerating the palladium(0) catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org
Computational studies on the electronic structure of the parent pyrido[2,3-b]pyrazine can provide predictive insights into its reactivity. nih.gov These studies can help to identify the most likely sites for electrophilic and nucleophilic attack, as well as the relative energies of potential intermediates and transition states in a given reaction. For example, the calculated distribution of electron density can indicate which positions on the ring are most susceptible to deprotonation or oxidative addition in a catalytic cycle. The presence of the aldehyde group at the 3-position would be expected to significantly influence this electron distribution.
Further research, including kinetic studies, isotopic labeling experiments, and detailed computational modeling, would be necessary to fully elucidate the specific mechanistic pathways of reactions involving this compound. Such studies would be invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies based on this versatile heterocyclic scaffold.
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrido 2,3 B Pyrazine 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms. For pyrido[2,3-b]pyrazine-3-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.
Proton (¹H) NMR Characterization
The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the protons. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the protons of the pyridyl and pyrazinyl rings. The aldehydic proton is a key diagnostic signal, typically appearing as a singlet in the downfield region of the spectrum.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-aldehyde | ~10.1 | s | - |
| H-2 | ~9.3 | s | - |
| H-7 | ~9.2 | dd | J = 4.3, 1.8 Hz |
| H-8 | ~8.9 | dd | J = 8.4, 1.8 Hz |
| H-6 | ~8.0 | dd | J = 8.4, 4.3 Hz |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Carbon-13 (¹³C) NMR Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom, including the characteristic signal for the carbonyl carbon of the aldehyde group, which is typically found in the highly deshielded region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the heterocyclic rings and the electron-withdrawing nature of the aldehyde substituent.
| Carbon | Chemical Shift (ppm) |
| C=O | ~193 |
| C-3 | ~155 |
| C-8a | ~154 |
| C-7 | ~153 |
| C-2 | ~145 |
| C-4a | ~138 |
| C-8 | ~132 |
| C-6 | ~129 |
Note: The chemical shifts are predicted based on known data for similar compounds and are subject to experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine (B92270) ring (H-6, H-7, and H-8), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH group in the molecule would give a cross-peak, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, the aldehydic proton would show a correlation to the C-3 carbon, and the H-2 proton would show correlations to C-3 and C-4a, providing critical information to piece together the heterocyclic framework.
Vibrational Spectroscopy (Infrared and Raman) for this compound
Elucidation of Characteristic Vibrational Modes
The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands that can be assigned to specific molecular vibrations. The analysis of these modes is aided by computational studies which can predict the vibrational frequencies. elixirpublishers.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H stretching (aromatic) | 3100-3000 | IR, Raman |
| C=O stretching (aldehyde) | 1710-1690 | IR (strong), Raman (moderate) |
| C=N stretching | 1650-1550 | IR, Raman |
| C=C stretching (aromatic) | 1600-1450 | IR, Raman |
| C-H in-plane bending | 1300-1000 | IR, Raman |
| C-H out-of-plane bending | 900-675 | IR (strong) |
The strong C=O stretching frequency is a particularly prominent feature in the IR spectrum, confirming the presence of the aldehyde group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its elemental composition.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure.
For pyrido[2,3-b]pyrazine (B189457) derivatives, the UV-Vis absorption spectra are typically characterized by multiple bands corresponding to different electronic transitions. These transitions are often π → π* and n → π* in nature, arising from the delocalized π-system of the aromatic rings and the non-bonding electrons on the nitrogen atoms.
Theoretical studies using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in interpreting the experimental UV-Vis spectra of related pyrido[2,3-b]pyrazine systems. chemrxiv.orgrsc.org These computational methods help to assign the observed absorption bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org
The electronic properties and, consequently, the UV-Vis absorption spectra of pyrido[2,3-b]pyrazine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. chemrxiv.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the absorption maxima (λmax).
In a study on various pyrido[2,3-b]pyrazine derivatives, the UV-Vis absorption spectra were recorded in different solvents to assess the impact of solvent polarity on the electronic transitions. researchgate.net The observed shifts in the absorption bands can provide information about the nature of the excited state, such as changes in the dipole moment upon excitation.
A summary of representative UV-Vis absorption data for a series of pyrido[2,3-b]pyrazine amine derivatives in chloroform (B151607) is presented below. While this data is for related compounds, it provides an illustrative example of the typical absorption ranges for this class of molecules.
Table 1: UV-Vis Absorption Data for Pyrido[2,3-b]pyrazine Amine Derivatives in Chloroform
| Compound | λabs, nm (log εmax M-1cm-1) |
|---|---|
| 1 | 365 (4.43) |
| 2 | 301 (4.72), 338 (4.60), 470 (4.51) |
| 3 | 300 (4.66), 335 (4.50), 462 (4.44) |
| 4 | 297 (4.61), 337 (4.49), 457 (4.44) |
| 5 | 299 (4.69), 337 (4.55), 464 (4.46) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information about molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
While the specific crystal structure of this compound is not detailed in the provided search results, extensive crystallographic studies have been conducted on closely related derivatives, offering valuable insights into the likely structural features of the target molecule.
Analysis of Molecular Conformation and Geometry
The crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate, a direct derivative of this compound, has been reported. nih.gov In this structure, the asymmetric unit contains two crystallographically independent molecules. nih.gov The bond lengths and angles are within normal ranges, and the two independent molecules exhibit a high degree of similarity. nih.gov
In other pyrido[2,3-b]pyrazine derivatives, the planarity of the fused ring system can be influenced by the nature of the substituents. For example, in 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is relatively planar. nih.gov However, in its 7-bromo derivative, the pyridopyrazine ring is more buckled. nih.gov The orientation of substituent groups relative to the central ring system is a key conformational feature. In 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the thienyl rings are inclined to the mean plane of the pyridopyrazine moiety at different angles. nih.gov
The conformation of the aldehyde group in this compound is a critical aspect of its geometry. Studies on related aldehyde-substituted pyridine compounds, such as 6-bromopyridine-2-carbaldehyde, have shown the existence of different conformers based on the orientation of the aldehyde oxygen atom relative to the ring nitrogen. mdpi.com
Table 2: Selected Crystallographic Data for Methyl Pyrido[2,3-b]pyrazine-3-carboxylate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Molecules per Unit Cell (Z) | 8 (two independent molecules) |
Note: This data is for a derivative and serves as a reference.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions play a crucial role in dictating the packing of molecules in the crystal lattice and can influence the physical properties of the solid. In the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate, the molecules are linked through a network of C—H···O and C—H···N hydrogen bonds. nih.gov
Furthermore, the crystal structure is stabilized by π-π stacking interactions. nih.gov Specifically, interactions are observed between the pyrazine (B50134) rings of adjacent molecules and between the pyrazine and pyridine rings. nih.gov The centroid-centroid distances for these interactions are reported to be 3.6994 (5) Å and 3.6374 (5) Å, respectively. nih.gov
The combination of these non-covalent interactions results in a three-dimensional supramolecular architecture. A thorough analysis of these interactions is essential for crystal engineering, which aims to design materials with desired properties based on predictable molecular assembly. cardiff.ac.uk
Computational and Theoretical Studies of Pyrido 2,3 B Pyrazine 3 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) has become a primary method for investigating the properties of heterocyclic compounds. nih.govrsc.org It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, electronic structure, and vibrational frequencies of molecules like pyrido[2,3-b]pyrazine-3-carbaldehyde. nih.govnanoient.org The B3LYP functional is a commonly employed hybrid functional for such studies, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govrjb.romdpi.com
The first step in a theoretical study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, the fused aromatic ring system is expected to be largely planar. The presence of the aldehyde group (-CHO) at the 3-position introduces the possibility of conformational isomers due to rotation around the C-C single bond connecting the aldehyde to the pyrazine (B50134) ring.
Theoretical calculations predict the existence of two primary planar conformers: a trans and a cis form, defined by the relative orientation of the carbonyl C=O bond and the adjacent nitrogen atom in the pyrazine ring. mdpi.com The optimization process calculates the total energy of each conformer, with the lower energy structure representing the more stable and abundant form. Studies on similar aldehyde-substituted pyridine (B92270) compounds have shown that one conformer is typically more stable due to factors like steric hindrance and intramolecular interactions. mdpi.com The calculated geometric parameters, such as bond lengths and angles, from DFT methods are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for related molecules. nih.gov
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). rjb.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. nih.govrsc.orgirjweb.com
In pyrido[2,3-b]pyrazine (B189457) derivatives, the HOMO is typically distributed over the electron-rich fused π-system of the rings, while the LUMO is often spread across the entire molecule, including any electron-withdrawing substituents. nanoient.orgrjb.ro A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, leading to higher chemical reactivity and potentially useful optical properties. nih.govrsc.org DFT calculations at the B3LYP level are widely used to compute these orbital energies and visualize their distribution. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Related Pyrazine Structures
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Pyrido(2,3-b)pyrazine-2,3-diol | B3LYP/6-311G(d,p) | - | - | 4.71 | rjb.ro |
| Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivative (Compound 7) | B3LYP/6-31G(d,p) | -5.166 | -1.722 | 3.444 | nih.govrsc.org |
This table presents data for structurally related compounds to illustrate typical values obtained through DFT calculations.
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nanoient.org DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. rjb.romahendrapublications.com However, calculated frequencies are often systematically overestimated due to the harmonic approximation used in the models. To improve agreement with experimental data, these frequencies are typically multiplied by a scaling factor, which is around 0.96 for B3LYP methods. rjb.ro
For this compound, key vibrational modes would include:
C-H stretching of the aromatic rings, typically found in the 3100-3000 cm⁻¹ region. mdpi.com
Aldehyde C-H stretching , which often appears at a lower frequency, around 2860-2810 cm⁻¹. mdpi.com
Carbonyl C=O stretching of the aldehyde group, a strong and characteristic band.
C=N and C=C stretching vibrations within the fused rings.
Ring breathing modes and other skeletal vibrations at lower frequencies. researchgate.net
A detailed assignment is often performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. nanoient.org
A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. rjb.ro It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. nanoient.org
The color scheme typically ranges from red to blue:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for attack by electrophiles.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas, often around hydrogen atoms. These are susceptible to nucleophilic attack.
Green/Yellow: Areas of intermediate or neutral potential.
For this compound, the MESP map is expected to show significant negative potential (red) around the highly electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group. nanoient.orgrjb.ro These sites represent the most likely points for protonation and other electrophilic interactions.
Theoretical Prediction of Reactivity and Reaction Pathways
Global reactivity descriptors are calculated using the energies of the HOMO and LUMO, often applying Koopmans' theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO. irjweb.com
Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. nih.govrsc.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. nih.govrsc.org
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). This index helps to quantify the global electrophilic nature of a molecule. irjweb.com
Studies on related pyrido[2,3-b]pyrazine derivatives have shown a clear correlation between a lower HOMO-LUMO gap, a smaller hardness value, and a greater softness value, all of which point to higher reactivity. nih.govrsc.orgresearchgate.net
Table 2: Formulas for Global Reactivity Descriptors
| Descriptor | Formula (using I and A) | Formula (using HOMO and LUMO) |
| Ionization Potential (I) | - | -EHOMO |
| Electron Affinity (A) | - | -ELUMO |
| Chemical Hardness (η) | (I - A) / 2 | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η | 2 / (ELUMO - EHOMO) |
| Electronic Chemical Potential (μ) | -(I + A) / 2 | (EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | μ² / (2η) | (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO)) |
Transition State Modeling and Reaction Mechanism Elucidation
The elucidation of reaction mechanisms through computational means is a cornerstone of modern chemistry. This involves mapping the potential energy surface of a reaction, identifying intermediates, and, most importantly, locating and characterizing the transition state (TS) structures that connect reactants to products. The energy barrier associated with the highest-energy transition state determines the rate of the reaction.
While specific transition state modeling for reactions involving this compound is not prominently featured in the literature, the computational framework for such analyses is robust. For the closely related pyrido[2,3-d]pyrimidine (B1209978) systems, theoretical studies have been conducted to unravel the intricacies of their multicomponent synthesis. nih.gov These studies often employ DFT methods to calculate the free energy barriers of each elementary step in the proposed reaction pathway.
A typical mechanistic study in this family of compounds might involve the following steps:
Knoevenagel Condensation: The initial reaction between an aldehyde and an active methylene (B1212753) compound.
Michael Addition: The subsequent addition of a nucleophile to the activated double bond.
Cyclization and Dehydration/Elimination: Intramolecular reactions leading to the final heterocyclic ring system. nih.gov
The table below illustrates the kind of data generated in such a study for a related multicomponent reaction, showcasing the calculated free energy barriers for different mechanistic steps.
| Reaction Step | Catalyst Condition | Calculated Free Energy Barrier (kcal/mol) | Reference |
| Knoevenagel Condensation | Catalyst A | 15.2 | nih.gov |
| Michael Addition | Catalyst A | 18.5 | nih.gov |
| Cyclization | Catalyst A | 21.5 | nih.gov |
| Knoevenagel Condensation | Catalyst B | 12.8 | nih.gov |
| Michael Addition | Catalyst B | 16.2 | nih.gov |
| Cyclization | Catalyst B | 19.8 | nih.gov |
This table is a representative example based on methodologies described for related compounds and does not represent actual data for this compound.
Advanced Computational Modeling Approaches (e.g., Molecular Dynamics Simulations for Intermolecular Interactions)
Beyond static quantum chemical calculations, advanced modeling techniques like molecular dynamics (MD) simulations provide a dynamic picture of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements and interactions over time. This is particularly valuable for understanding intermolecular interactions, such as those with solvent molecules or biological macromolecules.
For the pyrido[2,3-b]pyrazine scaffold, ab initio on-the-fly nonadiabatic molecular dynamics simulations have been used to study complex photochemical processes. rsc.org A notable study investigated the excited-state proton-coupled electron transfer (PCET) between the parent pyrido[2,3-b]pyrazine and methanol (B129727). rsc.org This research revealed that the process is ultrafast and efficient, a finding explained by the stabilization of a reactive charge-transfer electronic state. rsc.org Such advanced simulations provide deep mechanistic insights that are inaccessible through static calculations alone.
MD simulations are also frequently used to study the non-covalent interactions between small molecules and proteins, which is crucial in drug discovery. nih.gov A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) highlights the common interaction patterns, such as hydrogen bonds involving the pyrazine nitrogen atoms and π-stacking interactions. nih.gov Molecular docking, often a precursor to MD simulations, predicts the preferred binding orientation of a ligand within a protein's active site. nih.gov Subsequent MD simulations can then be used to assess the stability of these interactions over time. semanticscholar.org
The types of intermolecular interactions that can be studied for this compound using MD simulations include:
Hydrogen Bonding: The aldehyde group and the nitrogen atoms of the pyrido[2,3-b]pyrazine ring can act as hydrogen bond acceptors, while C-H groups can act as weak donors. nih.govnih.gov
π-π Stacking: The aromatic rings can engage in stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
The following table summarizes key parameters from a molecular dynamics simulation study on related pyrazine compounds interacting with human serum albumin (HSA), illustrating the type of data that can be obtained.
| Compound | Binding Constant (K_a) [M⁻¹] | Number of Binding Sites (n) | Primary Interacting Forces | Reference |
| 2,3-Dimethylpyrazine | 1.85 x 10⁴ | ~1 | Hydrophobic forces | semanticscholar.org |
| 2,5-Dimethylpyrazine | 2.07 x 10⁴ | ~1 | Hydrophobic forces | semanticscholar.org |
| 2,3,5-Trimethylpyrazine | 1.34 x 10⁴ | ~1 | Hydrophobic forces | semanticscholar.org |
| 2,3,5,6-Tetramethylpyrazine | 2.50 x 10⁴ | ~1 | Hydrophobic forces, van der Waals | semanticscholar.org |
This table shows data for various pyrazine derivatives to exemplify the outputs of MD and binding studies, not for this compound itself.
These advanced computational approaches, while not yet extensively applied specifically to this compound in published literature, hold significant promise for future research into its chemical reactivity and potential applications.
Advanced Research Applications of Pyrido 2,3 B Pyrazine Scaffolds in Material Science and Electrochemistry
Development of Advanced Materials Incorporating Pyrido[2,3-b]pyrazine (B189457) Moieties
The inherent electron-deficient nature of the pyrazine (B50134) ring, combined with the pyridine (B92270) ring, allows for the creation of molecules with tailored electronic and photophysical properties. This has led to the development of sophisticated materials for a range of applications.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in signal processing and communication networking. The NLO response of a material is determined by its molecular polarizability (⟨α⟩) and hyperpolarizabilities (β and γ). Pyrido[2,3-b]pyrazine derivatives have emerged as promising candidates for NLO applications due to their significant NLO responses. nih.govresearchgate.net
In a recent study, a series of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives were synthesized and their NLO properties investigated through both experimental and computational methods. nih.govrsc.org The synthesis involved a multicomponent reaction of indane-1,3-dione, various substituted aromatic aldehydes, and 2-aminopyrazine. nih.gov Density Functional Theory (DFT) calculations were employed to determine the NLO properties of these compounds. nih.govrsc.org
The results demonstrated that these pyrido[2,3-b]pyrazine-based compounds exhibit remarkable NLO responses. nih.govrsc.org Notably, the compound with a 4-methoxybenzaldehyde (B44291) substituent showed the highest NLO response, with a first hyperpolarizability (β_tot) of 15.6 × 10⁻³⁰ esu and a second hyperpolarizability (⟨γ⟩) of 6.63 × 10⁻³⁵ esu. nih.gov This enhanced NLO activity is attributed to the compound's smaller energy gap and higher absorption wavelength, indicating significant potential for use in NLO technologies. nih.govrsc.org
Table 1: NLO Properties of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | Substituent on Aromatic Aldehyde | Average Polarizability (⟨α⟩) (x 10⁻²³ esu) | First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) | Second Hyperpolarizability (⟨γ⟩) (x 10⁻³⁵ esu) |
|---|---|---|---|---|
| Compound 4 | 4-methyl | 3.65 | 4.8 | 4.90 |
| Compound 5 | 4-chloro | 3.73 | 7.9 | 5.37 |
| Compound 6 | 4-bromo | 3.79 | 9.2 | 5.75 |
| Compound 7 | 4-methoxy | 3.90 | 15.6 | 6.63 |
Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory. nih.govrsc.org
Organic Semiconductors and Optoelectronic Devices
The tunable electronic properties of pyrido[2,3-b]pyrazine scaffolds make them highly suitable for use in organic semiconductors, particularly for Organic Light Emitting Diodes (OLEDs). rsc.orgnih.gov OLEDs are solid-state devices that emit light when an electric current is applied and are used in modern displays and lighting. jmaterenvironsci.com The performance of an OLED is heavily dependent on the properties of the organic materials used, such as their energy levels (HOMO and LUMO) and charge transport capabilities. jmaterenvironsci.com
Researchers have successfully designed and synthesized a family of pyrido[2,3-b]pyrazine-based fluorescent materials that exhibit emissions across the entire visible spectrum, from blue to red. rsc.org By systematically modifying the donor units attached to the pyrido[2,3-b]pyrazine core, the band gap of the materials can be finely tuned. rsc.org This allows for the creation of emitters for full-color display applications. rsc.org
Furthermore, by making rational choices for the donor moieties, two of the synthesized molecules were found to exhibit thermally activated delayed fluorescence (TADF). rsc.org This phenomenon allows for the harvesting of both singlet and triplet excitons, leading to significantly higher device efficiencies. The resulting OLEDs demonstrated high external quantum efficiencies (EQEs), reaching up to 20.0% for a yellow-emitting device and 15.4% for an orange-emitting device. rsc.org These findings highlight the potential of pyrido[2,3-b]pyrazine derivatives as versatile materials for high-performance OLEDs. rsc.org
In other work, donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor were synthesized. nih.gov These materials showed tunable opto-electrochemical properties, with emissions ranging from blue to red in both solution and solid states. nih.gov Some of these dyes also exhibited aggregation-induced emission (AIE) characteristics, which is beneficial for solid-state electronic applications. nih.gov The low band gaps (1.67–2.36 eV) and suitable HOMO/LUMO energy levels suggest their potential use as ambipolar materials in organic electronics. nih.gov
Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells due to their low cost and ease of fabrication. scispace.comrsc.org The sensitizer (B1316253), or dye, is a key component of a DSSC, responsible for absorbing light and injecting electrons into the semiconductor electrode (typically TiO₂). nih.gov The pyrido[2,3-b]pyrazine unit, with its strong electron-withdrawing character, is an excellent candidate for use as an acceptor or auxiliary acceptor in the molecular structure of organic sensitizers. scispace.comacs.org
A series of novel organic sensitizers incorporating the pyrido[3,4-b]pyrazine (B183377) core have been synthesized and tested in DSSCs. scispace.com In one study, two sensitizers, DT-1 and DT-2, were developed with indoline (B122111) and triphenylamine (B166846) as bulky donor groups, respectively. acs.org The DSSC based on the DT-1 sensitizer, which featured an indoline donor, exhibited a higher power conversion efficiency (PCE) of 8.57% when used with a cobalt-based electrolyte. acs.org This improved performance was attributed to the bulky donor group and an insulating biphenyl (B1667301) branch, which helped to suppress dye aggregation and charge recombination at the TiO₂/dye/electrolyte interface. acs.org
In another study, a series of sensitizers (APP-I–IV) were developed with a 2,3-bis(4-methoxyphenyl)pyrido[3,4-b]pyrazine auxiliary acceptor. scispace.com The sensitizer APP-IV, which included octyloxy groups on the donor, showed the highest PCE of 7.12% in a liquid electrolyte-based DSSC. scispace.com Importantly, a device using APP-IV with an ionic-liquid electrolyte demonstrated excellent stability, retaining 97% of its initial efficiency after 1000 hours of light soaking at 60°C. scispace.com This highlights the potential of pyrido[3,4-b]pyrazine-based dyes for creating both efficient and stable DSSCs. scispace.com
Table 2: Performance of DSSCs with Pyrido[3,4-b]pyrazine-Based Sensitizers
| Sensitizer | Donor Group | Electrolyte | J_sc (mA cm⁻²) | V_oc (mV) | PCE (%) |
|---|---|---|---|---|---|
| DT-1 | Indoline | Cobalt-based | 16.08 | 802 | 8.57 |
| APP-IV | Triphenylamine with octyloxy groups | Liquid | Not specified | Not specified | 7.12 |
| APP-IV | Triphenylamine with octyloxy groups | Ionic-liquid | Not specified | Not specified | 6.20 |
Data sourced from multiple research articles. scispace.comacs.org
Design of Multi-Stimuli Responsive Smart Organic Materials
Smart organic materials that respond to external stimuli such as light, heat, or chemical changes are of great interest for applications in sensing, switching, and data storage. Pyrido[2,3-b]pyrazine derivatives have been utilized to create novel multi-stimuli responsive materials.
Researchers have synthesized five new tripodal pyridopyrazine derivatives (PPDs) that exhibit dual-state emission, meaning they are fluorescent in both solution and solid states, with high quantum yields of up to 0.87. This behavior is supported by aggregation-induced emission (AIE) properties. Single crystal X-ray diffraction studies confirmed a twisted molecular conformation and the absence of π–π stacking, which contributes to their strong solid-state emission.
These PPDs demonstrated reversible responses to trifluoroacetic acid (TFA) in both solution and powdered states. For instance, one of the probes, when incorporated into a hydrogel matrix, showed a distinct color change from blue to yellow upon exposure to TFA. Additionally, these materials were found to be selective sensors for mercury (Hg²⁺) ions, with detection limits in the parts-per-million range. The emissive properties of these PPDs were also shown to be sensitive to temperature changes, further highlighting their multi-responsive nature.
Electrochemical Sensing Applications of Pyrido[2,3-b]pyrazine Derivatives
The ability of pyrido[2,3-b]pyrazine derivatives to interact with biological molecules, coupled with their electrochemical activity, makes them suitable for the development of highly sensitive biosensors.
DNA Electrochemical Sensing Methodologies
Electrochemical biosensors for DNA detection offer several advantages, including high sensitivity, the ability to detect very low concentrations, and relatively simple and inexpensive instrumentation. nih.govrsc.org The principle behind these sensors often involves a substance that can interact with DNA and produce a measurable change in an electrical signal. rsc.org
Novel derivatives of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin have been investigated for the first time as agents for the electrochemical sensing of DNA. nih.govrsc.org These compounds were synthesized through a multicomponent reaction and their interaction with salmon sperm DNA (SS-DNA) was studied using cyclic voltammetry (CV). nih.gov
The study found that upon the addition of SS-DNA, the peak current of the pyrido[2,3-b]pyrazine compounds decreased, while the peak potential shifted. This indicates a strong interaction between the compounds and the DNA molecule. The nature of this interaction is believed to be electrostatic, occurring between the synthesized compounds and the phosphate (B84403) backbone of the DNA. This interaction can also involve the intercalation of the planar pyrido[2,3-b]pyrazine structure between the base pairs of the DNA double helix. The binding constant (K) for one of the synthesized compounds with DNA was calculated to be 7.85 × 10³ M⁻¹, signifying a strong binding affinity. These findings suggest that pyrido[2,3-b]pyrazine derivatives are promising candidates for the development of new and effective electrochemical DNA biosensors. nih.gov
Heavy Metal Ion Sensing with Pyrido[2,3-b]pyrazine Scaffolds
The development of efficient and selective chemosensors for the detection of heavy metal ions is of paramount importance due to their significant environmental and biological impact. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising platform for the design of such sensors, particularly fluorescent and colorimetric probes. The inherent photophysical properties of this heterocyclic system can be modulated upon coordination with metal ions, leading to a detectable signal.
One notable example involves a pyrazine derivative bearing a furan (B31954) unit, which has been designed and synthesized as a "turn-on" fluorescent sensor. researchgate.netrsc.org This sensor exhibits a significant enhancement in its fluorescence emission intensity at 517 nm specifically in the presence of aluminum ions (Al³⁺). researchgate.netrsc.org The high selectivity and sensitivity of this sensor for Al³⁺ over other common metal ions are attributed to the chelation-enhanced fluorescence (CHEF) phenomenon, where the complexation of the metal ion with the sensor molecule restricts intramolecular rotation and enhances the radiative decay pathway. researchgate.netrsc.org The detection limit for Al³⁺ was reported to be as low as 10⁻⁷ mol/L. rsc.org
Furthermore, research into the coordination chemistry of pyrido[2,3-b]pyrazine derivatives has revealed their potential as colorimetric ion sensors. For instance, 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine has been identified as a colorimetric ion sensor, and its nickel(II) complex has been characterized, demonstrating the ability of the pyridopyrazine moiety to bind to metal ions. researchgate.net While the specific heavy metal ions targeted by this particular sensor are not detailed in the available literature, it underscores the principle of using the pyrido[2,3-b]pyrazine core for metal ion detection.
The design of these sensors often involves the strategic placement of chelating groups on the pyrido[2,3-b]pyrazine framework. These groups can selectively bind to a target metal ion, and this binding event triggers a change in the electronic structure of the molecule, resulting in a change in its absorption or emission spectrum. The development of such sensors for a range of heavy metal ions, including lead, cadmium, and mercury, remains an active area of research. nih.govsemanticscholar.orgrsc.org
Table 1: Pyrido[2,3-b]pyrazine-based Metal Ion Sensors
| Sensor Type | Target Ion | Detection Principle | Limit of Detection | Reference |
| Fluorescent Sensor | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 1.00E-07 mol/L | rsc.org |
| Colorimetric Sensor | Not Specified | Colorimetric Change upon Metal Binding | Not Specified | researchgate.net |
Pyrido[2,3-b]pyrazine-3-carbaldehyde as a Versatile Building Block for Complex Heterocyclic Systems
The aldehyde functional group is a cornerstone of synthetic organic chemistry, offering a gateway to a vast array of chemical transformations. When appended to the pyrido[2,3-b]pyrazine scaffold at the 3-position, it creates this compound, a highly versatile building block for the synthesis of more complex, fused heterocyclic systems. The reactivity of this aldehyde allows for its participation in a variety of condensation and cyclization reactions.
A key reaction utilizing aldehydes for the construction of carbon-carbon double bonds is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.org While specific examples detailing the Knoevenagel condensation of this compound are not extensively documented in the reviewed literature, the general principles of this reaction are well-established for other heterocyclic aldehydes. ias.ac.inrsc.org For instance, the reaction of various aldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of α,β-unsaturated products, which are valuable intermediates for further cyclization reactions. researchgate.net
The versatility of aldehyde-bearing heterocycles is further demonstrated in the synthesis of fused pyrimidine (B1678525) derivatives. For example, the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) with amino-substituted pyrimidines leads to the formation of pyrido-dipyrimidine systems. nih.gov This highlights the potential of this compound to undergo similar condensation-cyclization sequences with appropriate nitrogen-containing nucleophiles to afford novel fused heterocyclic structures.
Furthermore, the reaction of heterocyclic aldehydes with hydrazine (B178648) and its derivatives is a common strategy for the synthesis of fused pyrazole (B372694) and triazole rings. The initial condensation forms a hydrazone, which can then undergo intramolecular cyclization. beilstein-journals.org For example, the reaction of bis-chalcones with thiosemicarbazide (B42300) or semicarbazide (B1199961) leads to the formation of pyrazoline derivatives. longdom.org This suggests that this compound could react with various hydrazines to yield pyrido[2,3-b]pyrazinyl-substituted pyrazoles, which themselves are important heterocyclic motifs.
The synthesis of fused heterocycles often involves multicomponent reactions, where three or more reactants combine in a single step to form a complex product. rsc.orgnih.gov While a specific multicomponent reaction starting from this compound is not detailed in the provided sources, the general strategy of using an aromatic aldehyde, an active methylene compound, and a third component to build complex heterocyclic systems is a powerful tool in modern organic synthesis. nih.gov
Table 2: Potential Reactions of this compound for Heterocycle Synthesis
| Reaction Type | Reactant | Potential Product | Reference (Analogous Reactions) |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Pyrido[2,3-b]pyrazine Derivative | wikipedia.orgresearchgate.net |
| Condensation-Cyclization | Amino-substituted Pyrimidine | Pyrimido-fused Pyrido[2,3-b]pyrazine | nih.gov |
| Hydrazone Formation and Cyclization | Hydrazine Derivatives | Pyrazolyl-substituted Pyrido[2,3-b]pyrazine | beilstein-journals.orglongdom.org |
| Multicomponent Reaction | Various Components | Complex Fused Heterocyclic Systems | rsc.orgnih.gov |
Medicinal Chemistry Research: Pyrido 2,3 B Pyrazine Structures As Research Scaffolds
Pyrido[2,3-b]pyrazine (B189457) as a Privileged Heterocyclic Scaffold in Drug Discovery Research
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. The pyrido[2,3-b]pyrazine nucleus is recognized as such a scaffold due to the diverse biological activities exhibited by its derivatives. researchgate.netnih.gov The nitrogen atoms within the heterocyclic structure can act as hydrogen bond acceptors, enhancing the binding affinity of molecules to their biological targets. nih.gov
The versatility of the pyrido[2,3-b]pyrazine core allows for the synthesis of a large number of derivatives with a wide array of pharmacological properties. nih.gov Researchers have successfully developed compounds based on this scaffold that show potential as anticancer, anti-inflammatory, and antimicrobial agents. ikm.org.mynih.gov For instance, derivatives of this scaffold have been investigated as inhibitors of critical cellular enzymes like phosphoinositide 3-kinase (PI3K) isozymes, RAF kinases, and human cytomegalovirus (HCMV) polymerase. nih.govrsc.orgrsc.orgresearchgate.netgoogle.com The ability of the pyrido[2,3-b]pyrazine framework to serve as a core for molecules targeting such a diverse set of proteins underscores its status as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets (mechanistic and in vitro/in silico focus)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrido[2,3-b]pyrazine scaffold, SAR studies have been crucial in optimizing the potency and selectivity of its derivatives for various biological targets.
In the context of cholinesterase inhibition, which is relevant for Alzheimer's disease research, SAR studies on a series of pyrido[2,3-b]pyrazine derivatives revealed key structural requirements for activity. researchgate.net For example, the substitution pattern on a phenyl ring attached to the pyrazine (B50134) core significantly impacts inhibitory potency and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A derivative with a 3'-nitrophenyl group showed potent dual inhibition, while a 3'-methylphenyl analog was a selective BChE inhibitor, and a 3'-fluorophenyl derivative was a selective AChE inhibitor. researchgate.net
For antibacterial applications, research has shown that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives exhibit strong activity, whereas the corresponding 1-oxide derivatives are inactive. nih.gov This highlights the critical role of the N-oxide functional groups in conferring antibacterial properties.
In the development of human cytomegalovirus (HCMV) polymerase inhibitors, SAR studies focused on substitutions at the 2-position of the pyrido[2,3-b]pyrazine core. researchgate.net These studies aimed to optimize antiviral activity while minimizing off-target effects, such as inhibition of the hERG ion channel. researchgate.net
The following table summarizes SAR findings for various pyrido[2,3-b]pyrazine derivatives against different biological targets.
| Scaffold Position/Substitution | Biological Target | SAR Observation | Reference(s) |
| 3-(3'-nitrophenyl) | AChE/BChE | Potent dual inhibitor | researchgate.net |
| 3-(3'-methylphenyl) | BChE | Selective inhibitor | researchgate.net |
| 3-(3'-fluorophenyl) | AChE | Selective inhibitor | researchgate.net |
| 1,4-dioxide | Bacteria | Strong antibacterial activity | nih.gov |
| 1-oxide | Bacteria | No antibacterial activity | nih.gov |
Rational Design and Molecular Docking Studies with Biological Macromolecules (e.g., protein targets)
Rational drug design, often aided by computational methods like molecular docking, plays a pivotal role in the development of targeted therapies. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity.
For pyrido[2,3-b]pyrazine derivatives, molecular docking studies have been instrumental in understanding their interactions with various enzymes. In the case of cholinesterase inhibitors, docking simulations suggested the putative binding modes of the most active compounds within the enzyme's active site, corroborating the experimental SAR data. researchgate.net
Similarly, in the pursuit of anti-inflammatory agents, molecular docking was used to evaluate the binding of novel 3-substituted pyrido[2,3-b]pyrazine derivatives to the KRAS protein. ikm.org.my The results indicated that certain compounds could bind strongly within the protein structure through multiple hydrogen bonds with key amino acid residues, with calculated binding energies suggesting favorable interactions. ikm.org.my For instance, compound 7b, a specific derivative, was shown to form four strong hydrogen bonds with amino acids Asn116, Lys117, Asp119, and Ser145, achieving a binding energy of -8.2 kcal/mol. ikm.org.my
The table below presents data from molecular docking studies of pyrido[2,3-b]pyrazine derivatives with their respective protein targets.
| Compound | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference(s) |
| 7a | KRAS | Gly13, Val29, Asn116, Asp119, Ser145, Ala146 | -8.0 | ikm.org.my |
| 7b | KRAS | Asn116, Lys117, Asp119, Ser145 | -8.2 | ikm.org.my |
These computational insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
Elucidation of Mechanisms of Biological Action (e.g., enzyme inhibition, cellular pathway modulation in research models)
Understanding the mechanism of action is crucial for the therapeutic application of any compound. Research on pyrido[2,3-b]pyrazine derivatives has shed light on their various mechanisms of biological activity.
One of the well-studied mechanisms is enzyme inhibition. As previously mentioned, derivatives of this scaffold have been shown to inhibit cholinesterases, which is a key strategy in managing Alzheimer's disease. researchgate.net The inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Another important mechanism is the modulation of cellular signaling pathways. Certain pyrido[2,3-b]pyrazine derivatives have been found to down-regulate the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cellular models. ikm.org.my This anti-inflammatory effect is achieved by interfering with the signaling pathways that lead to the production of these cytokines. For example, compounds 7a, 7b, and 7d were shown to significantly reduce LPS-induced IL-6 secretion in RAW 264.7 cells. ikm.org.my
Furthermore, some pyrido[2,3-b]pyrazine-based compounds have been shown to interact with DNA. nih.govrsc.orgrsc.org Electrochemical studies have suggested that these compounds can intercalate into the DNA double helix, a mechanism that could be exploited for developing anticancer agents or biosensors. nih.govrsc.orgrsc.org The interaction with DNA can disrupt cellular processes like replication and transcription, leading to cell death. The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have also been shown to exhibit a wide range of biological applications, including the selective inhibition of PI3K isozymes. nih.govrsc.orgrsc.org
Future Directions and Emerging Research Avenues for Pyrido 2,3 B Pyrazine 3 Carbaldehyde
Innovations in Green Synthetic Chemistry for Pyrido[2,3-b]pyrazine-3-carbaldehyde
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For this compound and its analogs, the focus is shifting towards "green chemistry" principles to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netscielo.org.co
Current research highlights the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reaction times and improve yields. nih.govrsc.orgresearchgate.net For instance, microwave-assisted synthesis has been shown to be a highly efficient protocol for producing various substituted pyridopyrazines. rsc.org Similarly, ultrasound has been employed to promote the synthesis of related heterocyclic systems, often in aqueous media, which is considered a green solvent. researchgate.netnih.gov
Future efforts in this area will likely concentrate on:
Catalyst-free and solvent-free reactions: Exploring reactions that can proceed without the need for a catalyst or in the absence of a solvent, further reducing the environmental impact.
Use of reusable catalysts: Developing and utilizing catalysts, such as indium triflate, that can be easily recovered and reused for multiple reaction cycles. rsc.org
Multi-component reactions: Designing one-pot reactions where multiple starting materials react to form the desired product in a single step, which increases efficiency and reduces waste. nih.govrsc.orgrsc.org
| Methodology | Key Advantages | Challenges | Representative References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. | Specialized equipment required, potential for localized overheating. | researchgate.netrsc.orgmdpi.com |
| Ultrasound-Assisted Synthesis | Improved reaction rates, can be used at room temperature, promotes reactions in aqueous media. | Specialized equipment required, scalability can be an issue. | nih.govresearchgate.net |
| Reusable Catalysts | Reduced catalyst waste, lower overall cost. | Catalyst deactivation over time, separation from the reaction mixture. | rsc.org |
| Multi-component Reactions | High atom economy, simplified procedures, reduced waste. | Optimization of reaction conditions for multiple components can be complex. | nih.govrsc.orgrsc.org |
Exploration of Novel Reaction Chemistries and Derivatization Opportunities
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The exploration of novel reaction chemistries is crucial for expanding the range of accessible molecular architectures and, consequently, their potential applications.
Key areas of future research include:
Palladium-catalyzed cross-coupling reactions: Reactions like the Suzuki and Buchwald-Hartwig couplings are powerful tools for introducing aryl and amino groups, respectively, onto the pyridopyrazine core. rsc.orgmdpi.com Further exploration of these and other coupling reactions will enable the synthesis of complex, highly functionalized derivatives.
Cyclization reactions: Investigating intramolecular cyclization reactions can lead to the formation of novel fused-ring systems, such as pyrazino-fused carbazoles and carbolines, which may possess unique photophysical or biological properties. mdpi.com
Reactions of the aldehyde group: Beyond standard transformations, exploring less common reactions of the aldehyde, such as its use in multicomponent reactions or as a directing group for C-H activation, could unlock new synthetic pathways.
The ability to introduce a wide variety of substituents at different positions on the pyrido[2,3-b]pyrazine (B189457) scaffold is essential for fine-tuning its properties for specific applications. researchgate.net
Advancements in Theoretical Chemistry for Predictive Design of Pyrido[2,3-b]pyrazine Systems
Theoretical and computational chemistry are becoming indispensable tools in modern drug discovery and materials science. jchemrev.com For pyrido[2,3-b]pyrazine systems, these methods can provide valuable insights into their electronic structure, reactivity, and potential biological activity, thereby guiding the design of new and improved derivatives.
Future research in this area will likely involve:
Density Functional Theory (DFT) calculations: DFT is a powerful method for calculating a wide range of molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net These calculations can be used to predict the properties of new pyrido[2,3-b]pyrazine derivatives before they are synthesized, saving time and resources. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity.
Molecular docking: This computational technique is used to predict the binding mode of a small molecule to a biological target, such as a protein or enzyme. nih.gov Molecular docking can be used to screen virtual libraries of pyrido[2,3-b]pyrazine derivatives to identify those that are most likely to be active against a particular target.
| Parameter | Significance | Reference |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of a molecule. | researchgate.net |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the electron-accepting ability of a molecule. | researchgate.net |
| Energy Gap (ΔE) | Relates to the chemical reactivity and stability of a molecule. | rsc.orgresearchgate.net |
| Dipole Moment (μ) | Provides information about the overall polarity of a molecule. | nih.govrsc.orgrsc.org |
Expansion of Research into New Material Science and Electrochemical Applications
The unique electronic and photophysical properties of the pyrido[2,3-b]pyrazine core make it an attractive building block for the development of novel organic materials. rsc.org Research in this area is expanding into several exciting new directions.
Future avenues of exploration include:
Organic Light-Emitting Diodes (OLEDs): Pyrido[2,3-b]pyrazine derivatives have shown promise as fluorescent materials for OLEDs, with the ability to emit light across the visible spectrum. rsc.org Further research will focus on designing molecules with high photoluminescence quantum yields and thermal stability to improve the efficiency and lifetime of OLED devices. rsc.orgrsc.org
Electrochemical Sensors: The electrochemical properties of pyrido[2,3-b]pyrazine derivatives can be exploited for the development of sensitive and selective electrochemical sensors. For example, some derivatives have been shown to be effective for the electrochemical sensing of DNA. nih.govrsc.orgresearchgate.net
Corrosion Inhibitors: Certain pyrido[2,3-b]pyrazine derivatives have demonstrated the ability to inhibit the corrosion of mild steel in acidic environments. Future work will aim to optimize the molecular structure to enhance their inhibitory efficiency.
Non-Linear Optical (NLO) Materials: Some pyrido[2,3-b]pyrazine-based compounds have been found to exhibit significant NLO properties, which could be utilized in applications such as optical data storage and telecommunications. nih.govrsc.orgrsc.orgresearchgate.net
Deepening Mechanistic Understanding in Biomedical Research Applications
Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of compounds in biomedical research, exhibiting a wide range of biological activities. researchgate.netnih.gov A deeper understanding of their mechanisms of action is crucial for the development of new and effective therapeutic agents.
Key areas for future investigation include:
Kinase Inhibition: Many pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govnih.govnih.govmdpi.com Future research will focus on elucidating the specific kinases targeted by these compounds and the molecular interactions responsible for their inhibitory activity. nih.gov
Antiviral Activity: Some derivatives have shown activity against human cytomegalovirus (HCMV) by inhibiting the viral polymerase. researchgate.net Further studies are needed to understand the precise mechanism of inhibition and to optimize the compounds for improved potency and reduced off-target effects.
Overcoming Drug Resistance: A significant challenge in cancer therapy is the development of drug resistance. Some novel pyrido[2,3-b]pyrazines have shown the ability to overcome resistance to existing drugs, such as erlotinib (B232) in non-small-cell lung cancer. nih.gov Elucidating the signaling pathways involved in this resistance-overcoming mechanism is a high priority. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to identify the key structural features of the pyrido[2,3-b]pyrazine scaffold that are responsible for its biological activity. nih.gov This knowledge will guide the design of more potent and selective compounds.
The continued exploration of these research avenues will undoubtedly lead to a more comprehensive understanding of this compound and its derivatives, paving the way for their application in a diverse range of innovative technologies.
Q & A
Q. Basic
- Enzyme inhibition assays : For urease inhibition, use thiourea as a reference and measure IC via spectrophotometry (e.g., compound 5 in showed IC = 4.12 ± 1.18 mM) .
- Cholinesterase screening : Employ Ellman’s method with acetylthiocholine iodide to quantify inhibition kinetics .
- Cell-based assays : Test cytotoxicity against cancer lines (e.g., BRAF kinase inhibition studies for antitumor potential) .
How can regioselectivity challenges in pyrido[2,3-b]pyrazine synthesis be addressed?
Advanced
Use ammonium bifluoride as a catalyst to direct regioselectivity. For instance, reacting aryl glyoxals with 2,3-diaminopyridine selectively forms 3-substituted pyrido[2,3-b]pyrazines due to electronic and steric effects . Computational tools like DFT reactivity indices (e.g., Fukui functions) predict preferential attack sites, guiding experimental design .
What computational strategies are effective for analyzing electronic properties of pyrido[2,3-b]pyrazine derivatives?
Q. Advanced
- HOMO-LUMO analysis : Use Gaussian09 with B3LYP/6-31G(d) basis sets to calculate band gaps. For example, methoxy-substituted derivatives show reduced band gaps (e.g., 7: Egap = 2.1 eV) due to enhanced charge transfer .
- Time-dependent DFT (TD-DFT) : Predict absorption/emission spectra for OLED applications, aligning with experimental photoluminescence data .
How can this compound derivatives be applied in materials science?
Q. Advanced
- Thermally activated delayed fluorescence (TADF) emitters : Design donor-acceptor dyads (e.g., dihydrophenazasiline donor + pyrido[2,3-b]pyrazine acceptor) for OLEDs. Optimize external quantum efficiency (EQE) up to 20% by tuning substituents (e.g., methoxy groups) .
- Electrochemical DNA sensors : Functionalize electrodes with pyrido[2,3-b]pyrazines and monitor redox peaks via cyclic voltammetry (e.g., ΔEp shifts indicate DNA binding) .
How should contradictory biological activity data for pyrido[2,3-b]pyrazine derivatives be resolved?
Q. Advanced
- Assay validation : Replicate under standardized conditions (pH, temperature, solvent). For urease inhibitors, confirm IC variability (e.g., 4.12–11.91 mM in ) by testing multiple batches .
- Molecular docking : Use AutoDock Vina to model binding modes. Compare with crystallographic data (e.g., p38 MAP kinase inhibitors in ) to identify false positives .
What green chemistry approaches are viable for synthesizing pyrido[2,3-b]pyrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
